molecular formula C7H4ClIO2 B136495 2-Chloro-4-iodobenzoic acid CAS No. 145343-76-6

2-Chloro-4-iodobenzoic acid

Cat. No.: B136495
CAS No.: 145343-76-6
M. Wt: 282.46 g/mol
InChI Key: KVFAMLOGLYILKM-UHFFFAOYSA-N
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Description

2-Chloro-4-iodobenzoic acid is an organic compound with the molecular formula C7H4ClIO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 of the benzene ring are replaced by chlorine and iodine atoms, respectively. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-iodobenzoic acid typically involves the iodination of 2-chlorobenzoic acid. One common method includes the reaction of 2-chlorobenzoic acid with iodine and potassium iodide in the presence of an oxidizing agent such as sodium nitrite in an acidic medium. The reaction is carried out under controlled temperature conditions to ensure the selective iodination at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. For instance, methyl anthranilate can be iodinated to form ethyl 2-amino-5-iodobenzoate, which is then subjected to a Sandmeyer reaction followed by chlorination and hydrolysis to yield the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-iodobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form 2-iodoxybenzoic acid or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form 2-chloro-4-aminobenzoic acid under suitable conditions.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium azide or amines can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like Oxone® or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products:

Scientific Research Applications

2-Chloro-4-iodobenzoic acid is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-iodobenzoic acid involves its interaction with specific molecular targets. For instance, in biochemical assays, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The presence of both chlorine and iodine atoms in the molecule enhances its reactivity and allows it to participate in various chemical pathways .

Comparison with Similar Compounds

  • 4-Chloro-2-iodobenzoic acid
  • 2-Iodobenzoic acid
  • 2-Chlorobenzoic acid

Comparison:

  • 4-Chloro-2-iodobenzoic acid: Similar in structure but with the positions of chlorine and iodine atoms reversed. It exhibits different reactivity due to the altered electronic distribution.
  • 2-Iodobenzoic acid: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
  • 2-Chlorobenzoic acid: Lacks the iodine atom, which affects its ability to undergo specific iodination reactions.

2-Chloro-4-iodobenzoic acid is unique due to the presence of both chlorine and iodine atoms, which confer distinct chemical properties and reactivity patterns .

Properties

IUPAC Name

2-chloro-4-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFAMLOGLYILKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10356303
Record name 2-chloro-4-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145343-76-6
Record name 2-chloro-4-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-iodobenzoic Acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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